molecular formula C12H22N2O2 B2488651 tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate CAS No. 1253528-20-9

tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate

Cat. No. B2488651
CAS RN: 1253528-20-9
M. Wt: 226.32
InChI Key: CUILSLRXDDUPRS-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. Its structure and properties make it a significant subject of study in organic chemistry, particularly in the development of new synthetic methods and chemical transformations.

Synthesis Analysis

The synthesis of this compound involves several key steps, including acylation, nucleophilic substitution, and reduction. These steps have been optimized to achieve high yields and purity of the final product. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was synthesized through a three-step process with an overall yield of 81% (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its intermediates have been characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses confirm the expected structures and provide detailed insights into the molecular configurations of the synthesized compounds.

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The compound's reactivity has been explored in transformations such as the conversion of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) protecting groups into tert-butyldimethylsilyl carbamates, showcasing its chemoselective properties (Sakaitani & Ohfune, 1990).

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate is a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with crystal structure analysis confirming its substitution pattern (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Biologically Active Compounds

This compound plays a crucial role as an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), demonstrating its significance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

Antiarrhythmic and Hypotensive Properties

Certain tert-butyl N-substituted carbamates have been investigated for their potential antiarrhythmic and hypotensive effects, highlighting the compound's relevance in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998).

Insecticide Analogues

This compound has also been utilized in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid, underscoring its role in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Cyclizative Atmospheric CO2 Fixation

In a study, unsaturated amines were efficiently converted to cyclic carbamates bearing an iodomethyl group, indicating potential applications in atmospheric CO2 fixation and green chemistry processes (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

properties

IUPAC Name

tert-butyl N-(2-cyano-4-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9(2)7-12(6,8-13)14-10(15)16-11(3,4)5/h9H,7H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUILSLRXDDUPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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